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Compound of Interest

Compound Name: (+)-Camphor

Cat. No.: B7767059

This guide provides an in-depth analysis of the spectroscopic data for (+)-camphor, a bicyclic
monoterpene ketone widely used in chemical synthesis and various industrial applications. The
document is intended for researchers, scientists, and professionals in drug development,
offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data.

Quantitative Spectroscopic Data

The structural elucidation of (+)-camphor is strongly supported by a combination of
spectroscopic techniques. The following tables summarize the key quantitative data obtained
from *H NMR, 13C NMR, IR, and MS analyses.

Table 1: *H NMR Spectroscopic Data for (+)-Camphor in CDCls
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~2.36 m 1H H-4
~2.09 m 1H H-3 (endo)
~1.96 m 1H H-5 (exo)
~1.85 d 1H H-3 (exo)
~1.68 m 1H H-6 (exo)
~1.37 m 2H H-5, H-6 (endo)
0.96 S 3H CHs-10
0.91 S 3H CHs-8
0.84 S 3H CHs-9

Note: Assignments can vary slightly between sources. Data compiled from multiple

spectroscopic databases.

Table 2: 13C NMR Spectroscopic Data for (+)-Camphor in CDCls
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Chemical Shift (8) ppm Carbon Atom Assignment
219.8 C-2 (C=0)
57.7 C-1

46.8 C-7

43.3 C-14

43.0 C-3

29.9 C-5

27.0 C-6

19.8 C-8

19.1 C-9

9.3 C-10

Data sourced from the Biological Magnetic Resonance Bank (BMRB).[1]

Table 3: Characteristic IR Absorption Bands for (+)-Camphor

Wavenumber (cm~12) Vibration Type Functional Group
~2960-2870 C-H stretching Alkane (CH, CHz, CHs)
~1740 C=0 stretching (strong, sharp) Ketone

~1450 CHz bending Alkane

~1375 CHs bending Alkane

Note: The most prominent peak is the carbonyl stretch, characteristic of a ketone.[2][3]

Table 4: Major Mass Spectrometry Fragments (Electron lonization) for (+)-Camphor
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Mass-to-Charge Ratio
(m/z)

Relative Intensity

Proposed Fragment

152 Moderate [M]* (Molecular lon)
108 High [M - CsHs]* or [M - 44]*

, [M - CsH7Q]* or [M - 57]F,
95 Very High (Base Peak) i ] o

likely a tropylium-like ion

81 High [CeHo]*
69 Moderate [CsHo]*
41 Moderate [CsHs]+

The molecular ion peak at m/z 152 confirms the molecular formula C10H160.[4][5]

Experimental Protocols

The data presented were obtained using standard spectroscopic methodologies as outlined

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of (+)-camphor (typically 5-25 mg) is prepared in a deuterated solvent, most

commonly deuterated chloroform (CDCIs), within a 5 mm NMR tube.[6] A small quantity of

tetramethylsilane (TMS) is often included as an internal standard for chemical shift referencing

(6 =0.00 ppm).

e 1H NMR Spectroscopy: The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500

MHz). A standard pulse sequence is used, and typically a small number of scans are

sufficient due to the high natural abundance of *H.[7][8]

e 13C NMR Spectroscopy: Due to the low natural abundance of the 3C isotope (1.1%), a

greater number of scans and a more concentrated sample may be required to achieve a

good signal-to-noise ratio.[5] Spectra are commonly recorded with proton-noise decoupling

to simplify the spectrum to single lines for each unique carbon atom.[5]
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Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples like (+)-camphor, the Attenuated Total Reflectance (ATR) technique is
commonly employed as it requires minimal sample preparation.

o ATR-FTIR: A small amount of the solid (+)-camphor is placed directly onto the ATR crystal
(e.g., diamond).[9] Pressure is applied to ensure firm contact between the sample and the
crystal. The IR beam is passed through the crystal, where it interacts with the sample at the
surface, and the resulting spectrum of absorbance or transmittance versus wavenumber is
recorded.[9][10]

Mass Spectrometry (MS)

Electron lonization (El) is a common method for the mass analysis of small, volatile molecules
like camphor, often coupled with Gas Chromatography (GC) for sample introduction.

e GC-MS with Electron lonization: The sample is injected into the GC, where it is vaporized
and separated from the solvent.[11] Upon entering the mass spectrometer's ion source, the
gaseous camphor molecules are bombarded with high-energy electrons (typically 70 eV).[4]
[12] This causes the molecule to lose an electron, forming a molecular ion ([M]*), and to
fragment into smaller, characteristic ions.[11][13] These ions are then separated by their
mass-to-charge ratio (m/z) by a mass analyzer and detected.[11]

Visualization of Spectroscopic Workflow and Data
Interpretation

The following diagrams illustrate the logical flow of spectroscopic analysis for structural
elucidation.
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Caption: General workflow for the spectroscopic analysis of (+)-camphor.
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Caption: Correlation of spectroscopic data to structural features of camphor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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